
1,1,1-Trifluoro-4-imino-2-pentanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-4-imino-2-pentanone, also known as TFP, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. TFP is a versatile reagent that can be used in a variety of chemical reactions, making it an important tool for researchers in many different fields.
Mechanism Of Action
The mechanism of action of 1,1,1-Trifluoro-4-imino-2-pentanone is not well understood, but it is believed to function as a nucleophile in a variety of chemical reactions. 1,1,1-Trifluoro-4-imino-2-pentanone is known to react with a variety of electrophiles, including aldehydes, ketones, and imines, making it a valuable tool in many different types of organic synthesis.
Biochemical And Physiological Effects
1,1,1-Trifluoro-4-imino-2-pentanone has not been extensively studied for its biochemical and physiological effects, but it is generally considered to be a relatively safe compound. There is some evidence to suggest that 1,1,1-Trifluoro-4-imino-2-pentanone may have mild irritant properties, but these effects are generally limited to the skin and eyes.
Advantages And Limitations For Lab Experiments
One of the primary advantages of 1,1,1-Trifluoro-4-imino-2-pentanone is its versatility as a reagent. 1,1,1-Trifluoro-4-imino-2-pentanone can be used in a variety of chemical reactions, making it a valuable tool for researchers in many different fields. However, 1,1,1-Trifluoro-4-imino-2-pentanone can be difficult to handle due to its reactivity, and care must be taken to avoid exposure to skin and eyes.
Future Directions
There are many potential future directions for research involving 1,1,1-Trifluoro-4-imino-2-pentanone. One area of interest is in the development of new synthetic methods using 1,1,1-Trifluoro-4-imino-2-pentanone as a reagent. There is also significant potential for the use of 1,1,1-Trifluoro-4-imino-2-pentanone in the development of new drugs, particularly those targeting the central nervous system. Finally, 1,1,1-Trifluoro-4-imino-2-pentanone may have applications in the development of new materials, particularly those with unique electronic or optical properties.
In conclusion, 1,1,1-Trifluoro-4-imino-2-pentanone is a versatile reagent that has a wide range of applications in scientific research. Despite its potential as a valuable tool, care must be taken when handling 1,1,1-Trifluoro-4-imino-2-pentanone due to its reactivity. Future research involving 1,1,1-Trifluoro-4-imino-2-pentanone is likely to focus on the development of new synthetic methods, the discovery of new drugs, and the exploration of new materials with unique properties.
Synthesis Methods
1,1,1-Trifluoro-4-imino-2-pentanone can be synthesized using a variety of methods, but the most common approach is through the reaction of trifluoroacetic anhydride with a primary amine. This reaction produces 1,1,1-Trifluoro-4-imino-2-pentanone as a white solid, which can be purified using standard laboratory techniques.
Scientific Research Applications
1,1,1-Trifluoro-4-imino-2-pentanone has a wide range of applications in scientific research, including in the fields of organic synthesis, medicinal chemistry, and materials science. In organic synthesis, 1,1,1-Trifluoro-4-imino-2-pentanone is commonly used as a reagent for the preparation of a variety of compounds, including amino acids, peptides, and heterocycles. In medicinal chemistry, 1,1,1-Trifluoro-4-imino-2-pentanone has been used in the development of new drugs, particularly those targeting the central nervous system. 1,1,1-Trifluoro-4-imino-2-pentanone has also been used in the preparation of novel materials, such as polymers and nanoparticles.
properties
CAS RN |
125288-26-8 |
|---|---|
Product Name |
1,1,1-Trifluoro-4-imino-2-pentanone |
Molecular Formula |
C5H6F3NO |
Molecular Weight |
153.1 g/mol |
IUPAC Name |
1,1,1-trifluoro-4-iminopentan-2-one |
InChI |
InChI=1S/C5H6F3NO/c1-3(9)2-4(10)5(6,7)8/h9H,2H2,1H3 |
InChI Key |
VNCWLZXEDCCEBO-UHFFFAOYSA-N |
SMILES |
CC(=N)CC(=O)C(F)(F)F |
Canonical SMILES |
CC(=N)CC(=O)C(F)(F)F |
synonyms |
2-Pentanone, 1,1,1-trifluoro-4-imino- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




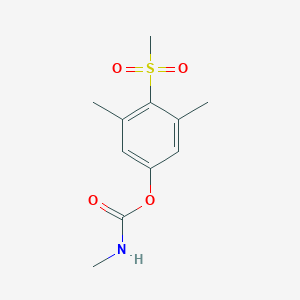
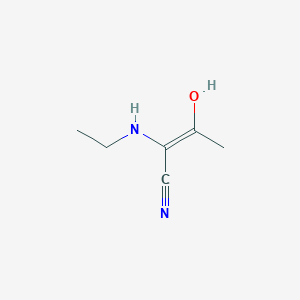




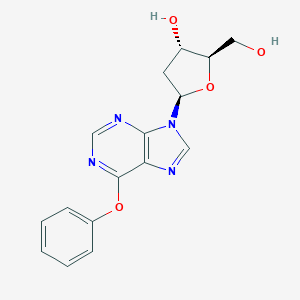
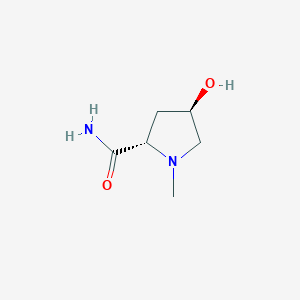
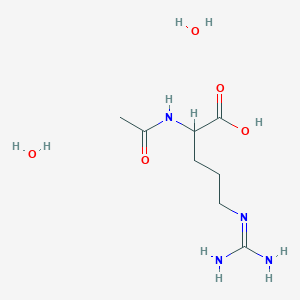
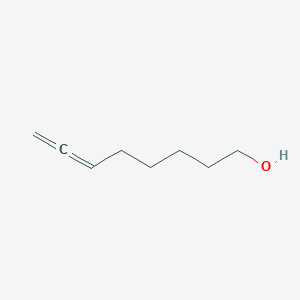

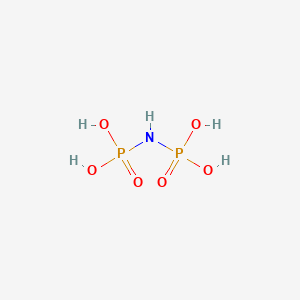
![(2S,3R,4S,5R,6S)-6-[(2S,3R,4R,5R,6S)-2-carboxy-6-[(1S,2R,3R,4R)-1-carboxy-1,3,4-trihydroxy-5-oxopentan-2-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B44721.png)